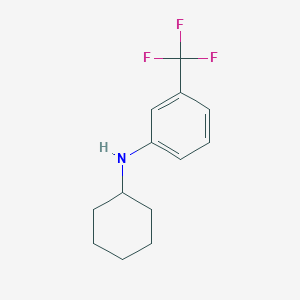

N-cyclohexyl-3-(trifluoromethyl)aniline

Description

Propriétés

IUPAC Name |

N-cyclohexyl-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3N/c14-13(15,16)10-5-4-8-12(9-10)17-11-6-2-1-3-7-11/h4-5,8-9,11,17H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSBHTBQLKSLILD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949161-12-0 | |

| Record name | N-cyclohexyl-3-(trifluoromethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical structure and properties of N-cyclohexyl-3-(trifluoromethyl)aniline

[1]

Executive Summary

N-Cyclohexyl-3-(trifluoromethyl)aniline (CAS: Predicted/Analogous 949161-12-0) represents a specialized class of secondary amines integrating a lipophilic cyclohexyl moiety with an electron-deficient fluoroaromatic core.[1] This intermediate serves as a critical building block in the synthesis of agrochemicals and pharmaceuticals, particularly where modulation of lipophilicity (LogP) and metabolic stability is required. This guide details its structural architecture, synthesis via reductive amination, physicochemical profile, and applications in medicinal chemistry.[2]

Molecular Architecture & Electronic Properties[1]

The molecule is characterized by three distinct structural domains that dictate its reactivity and pharmacological potential:

-

The Aniline Core: The central nitrogen atom is secondary, retaining nucleophilicity but with reduced basicity compared to N-cyclohexylaniline due to the electron-withdrawing nature of the trifluoromethyl group.[1]

-

The Trifluoromethyl Group (-CF3): Located at the meta position relative to the amine, this group exerts a strong inductive electron-withdrawing effect (-I), deactivating the phenyl ring towards electrophilic aromatic substitution and lowering the pKa of the anilinic nitrogen.[1] It also enhances metabolic stability by blocking oxidative metabolism at the C3 position.

-

The Cyclohexyl Ring: This aliphatic ring adds significant steric bulk and lipophilicity (hydrophobicity) without introducing aromatic pi-stacking interactions, often used to fill hydrophobic pockets in enzyme active sites.[1]

Structural Analysis Diagram (SAR)

The following diagram illustrates the Structure-Activity Relationship (SAR) components of the molecule.

Figure 1: Structural decomposition highlighting the functional roles of the CF3 group, secondary amine, and cyclohexyl ring.[1][3]

Synthesis & Manufacturing Protocols

The most robust and scalable method for synthesizing N-cyclohexyl-3-(trifluoromethyl)aniline is Reductive Amination .[1] This pathway avoids the over-alkylation issues common with direct alkylation (e.g., using cyclohexyl halides) and proceeds under mild conditions.

Protocol: Reductive Amination

Reaction: 3-(Trifluoromethyl)aniline + Cyclohexanone

Reagents & Materials:

-

Substrate: 3-(Trifluoromethyl)aniline (1.0 equiv)[1]

-

Carbonyl Source: Cyclohexanone (1.1 equiv)[1]

-

Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)3) (1.5 equiv) or Sodium Borohydride (NaBH4) with acid catalyst.[1]

-

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[1]

-

Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv) - accelerates imine formation.[1]

Step-by-Step Methodology:

-

Imine Formation: In a clean, dry reactor under inert atmosphere (N2), dissolve 3-(trifluoromethyl)aniline in DCE. Add cyclohexanone and acetic acid.[1] Stir at room temperature for 1-2 hours to allow equilibrium formation of the imine (Schiff base).

-

Reduction: Cool the mixture to 0°C. Add NaBH(OAc)3 portion-wise to control exotherm. The use of the triacetoxy derivative prevents reduction of the ketone prior to imine formation.

-

Quench: Once TLC/LC-MS indicates consumption of the aniline, quench the reaction with saturated aqueous NaHCO3.

-

Work-up: Extract the aqueous layer with DCM (3x).[1] Combine organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

-

Purification: Purify the crude oil via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to yield the target secondary amine as a clear to pale yellow oil.

Synthesis Workflow Diagram

Figure 2: Step-wise reductive amination workflow for the synthesis of the target amine.

Physicochemical Profiling

The introduction of the trifluoromethyl group significantly alters the properties compared to the non-fluorinated parent (N-cyclohexylaniline).

| Property | Value (Predicted/Exp) | Significance |

| Molecular Formula | C13H16F3N | - |

| Molecular Weight | 243.27 g/mol | Small molecule range, suitable for CNS penetration.[1] |

| Physical State | Liquid / Low-melting Solid | Likely an oil at RT due to disruption of crystal packing by the cyclohexyl ring.[1] |

| Boiling Point | ~303°C (Predicted) | High boiling point requires vacuum distillation for purification.[1] |

| LogP (Lipophilicity) | 4.5 - 4.8 | Highly lipophilic.[1] Poor aqueous solubility; requires organic co-solvents (DMSO, MeOH). |

| pKa (Conjugate Acid) | ~4.5 | Weaker base than typical secondary amines (~10-11) due to electron-withdrawing CF3.[1] |

| H-Bond Donors | 1 (NH) | Critical for binding interactions in receptor pockets.[1] |

| H-Bond Acceptors | 4 (N + 3F) | Fluorine atoms can act as weak acceptors.[1] |

Data Interpretation: The low pKa indicates that at physiological pH (7.4), a significant fraction of the molecule will remain unprotonated compared to standard alkyl amines. This increases membrane permeability but may reduce solubility in aqueous formulations.[1]

Applications in Medicinal Chemistry

Bioisosterism and Pharmacokinetics

N-Cyclohexyl-3-(trifluoromethyl)aniline is utilized to modulate the physicochemical properties of lead compounds:

-

Metabolic Blocking: The CF3 group at the meta position blocks metabolic hydroxylation at that site, extending the half-life (

) of the drug candidate. -

Lipophilic Tuning: The cyclohexyl group is a bioisostere for phenyl rings but with different electronic properties (non-aromatic, sp3 hybridized). It increases saturation (

), which often correlates with improved clinical success by reducing "flatness" in molecules. -

Receptor Selectivity: The combination of the bulky cyclohexyl group and the rigid phenyl ring creates a specific 3D shape that can fit into hydrophobic pockets of enzymes (e.g., kinases or GPCRs).

Safety & Handling (MSDS Highlights)

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

-

Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.[1]

-

Storage: Store under inert gas (Argon/Nitrogen) to prevent oxidation of the amine over time.

References

-

PubChem. N-cyclohexyl-3-(trifluoromethyl)aniline (Compound Summary). National Library of Medicine.[1] [Link]

-

Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4] Journal of Organic Chemistry.[1] [Link]

-

Hagmann, W. K. (2008).[1] The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

A Technical Guide to N-cyclohexyl-3-(trifluoromethyl)aniline: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-cyclohexyl-3-(trifluoromethyl)aniline is a fluorinated aromatic amine of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl (-CF3) group onto the aniline scaffold dramatically alters its physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity. This guide provides a comprehensive overview of N-cyclohexyl-3-(trifluoromethyl)aniline, including its chemical properties, a detailed synthesis protocol, and a discussion of its potential applications in the development of novel therapeutics.

Core Molecular Attributes

A clear understanding of the fundamental physicochemical properties of a compound is essential for its application in research and development. The key attributes of N-cyclohexyl-3-(trifluoromethyl)aniline are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆F₃N | PubChem[1] |

| Molecular Weight | 243.27 g/mol | Calculated |

| Monoisotopic Mass | 243.12349 Da | PubChem[1] |

| Predicted XlogP | 4.6 | PubChem[1] |

| Appearance | Expected to be a colorless to pale yellow oil | Inferred from related compounds |

The Significance of the Trifluoromethylaniline Moiety in Medicinal Chemistry

The trifluoromethyl group is a cornerstone of modern drug design. Its introduction into a molecular scaffold can profoundly influence a compound's biological activity and pharmacokinetic profile. The electron-withdrawing nature of the -CF3 group can increase the metabolic stability of a drug by blocking sites susceptible to oxidative metabolism. Furthermore, the high lipophilicity of the trifluoromethyl group can enhance a molecule's ability to cross cellular membranes, a critical factor for oral bioavailability and targeting intracellular proteins. These properties make trifluoromethylated anilines valuable building blocks in the synthesis of a wide range of biologically active molecules, including antimicrobials and anticancer agents.[2][3]

Synthesis of N-cyclohexyl-3-(trifluoromethyl)aniline

The synthesis of N-cyclohexyl-3-(trifluoromethyl)aniline can be achieved through the N-alkylation of 3-(trifluoromethyl)aniline with a suitable cyclohexylating agent. A reliable method adapted from the synthesis of similar N-alkylanilines is presented below.[4]

Synthesis Workflow

Caption: A generalized workflow for the synthesis of N-cyclohexyl-3-(trifluoromethyl)aniline via N-alkylation.

Detailed Experimental Protocol

Materials:

-

3-(Trifluoromethyl)aniline (CAS: 98-16-8)

-

Cyclohexyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(trifluoromethyl)aniline (1 equivalent) in anhydrous DMF.

-

Addition of Base: Add anhydrous potassium carbonate (1.5 equivalents) to the solution. The base acts as a proton scavenger, facilitating the deprotonation of the aniline nitrogen.

-

Addition of Alkylating Agent: Slowly add cyclohexyl bromide (1.1 equivalents) to the stirred suspension.

-

Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volume of the aqueous phase).

-

Washing: Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to obtain N-cyclohexyl-3-(trifluoromethyl)aniline as a pure compound.

Potential Applications in Drug Discovery and Development

While specific biological activities for N-cyclohexyl-3-(trifluoromethyl)aniline are not extensively documented in publicly available literature, its structural motifs are present in numerous compounds with demonstrated therapeutic potential. The trifluoromethylaniline core is a key component in a variety of pharmaceuticals and agrochemicals.

Logical Pathway for Application

Caption: The logical progression from a core chemical scaffold to a potential drug candidate.

The lipophilic cyclohexyl group combined with the electron-withdrawing trifluoromethyl group suggests that this molecule could serve as a valuable scaffold for the synthesis of novel kinase inhibitors, ion channel modulators, or G-protein coupled receptor (GPCR) ligands. Further derivatization of the aniline nitrogen or the aromatic ring could lead to the discovery of compounds with potent and selective biological activity.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling N-cyclohexyl-3-(trifluoromethyl)aniline and its precursors. Based on the safety data for the starting material, 3-(trifluoromethyl)aniline, the following hazards should be considered:

-

Toxicity: Harmful if swallowed or inhaled.[5]

-

Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]

Researchers should always consult the Safety Data Sheet (SDS) for each chemical used in the synthesis and handling procedures.

Conclusion

N-cyclohexyl-3-(trifluoromethyl)aniline represents a promising, albeit underexplored, chemical entity for drug discovery and development. Its synthesis is achievable through standard organic chemistry techniques, and its structural features make it an attractive starting point for the generation of compound libraries for high-throughput screening. The insights provided in this guide are intended to facilitate further research into the potential applications of this and related compounds in the pursuit of novel therapeutics.

References

-

PubChem. N-cyclohexyl-3-(trifluoromethyl)aniline. National Center for Biotechnology Information. [Link]

-

PubChemLite. N-cyclohexyl-3-(trifluoromethyl)aniline (C13H16F3N). [Link]

-

INDOFINE Chemical Company, Inc. 3-(Trifluoromethyl)aniline Safety Data Sheet. [Link]

-

MDPI. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. [Link]

-

MDPI. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. [Link]

Sources

- 1. PubChemLite - N-cyclohexyl-3-(trifluoromethyl)aniline (C13H16F3N) [pubchemlite.lcsb.uni.lu]

- 2. Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. indofinechemical.com [indofinechemical.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

Electronic Modulation by the meta-Trifluoromethyl Group in Aniline Scaffolds: Mechanisms and Medicinal Applications

Executive Summary

The strategic incorporation of fluorine into aromatic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the meta-trifluoromethyl (

Electronic Fundamentals: The Meta vs. Para Dichotomy

The trifluoromethyl group is a powerful electron-withdrawing group (EWG), but its mechanism of action depends critically on its position relative to the reaction center (the aniline nitrogen).

Inductive vs. Resonance Effects

Unlike halogens (F, Cl), which possess lone pairs capable of electron donation via resonance (+R), the CF

-

Inductive Effect (-I): The high electronegativity of the three fluorine atoms creates a strong dipole, pulling electron density through the

-bond framework. This is the dominant effect at the meta position. -

Resonance Effect (R): The CF

group cannot accept electrons into low-lying orbitals (no empty

Hammett Substituent Constants

The Hammett constants (

| Substituent | Electronic Consequence | ||

| -CF | 0.43 | 0.54 | Strong deactivation; para is slightly more withdrawing due to direct conjugation alignment. |

| -Cl | 0.37 | 0.23 | Inductive withdrawal dampened by resonance donation in para. |

| -NO | 0.71 | 0.78 | Strongest withdrawal via both -I and -R. |

Data Source: Hansch, C., et al. Chem. Rev. 1991. [1]

Visualization of Electronic Vectors

Figure 1: Vector analysis of electron withdrawal. The m-CF3 group pulls electron density inductively, reducing the availability of the nitrogen lone pair without direct resonance interference.

Physicochemical Consequences[1][2][3][4][5]

Basicity Modulation (pKa)

The electron-withdrawing nature of the

| Compound | Structure | pKa (Conjugate Acid) | |

| Aniline | Ph-NH | 4.6 | 0 |

| 3-(Trifluoromethyl)aniline | 3.5 | -1.1 | |

| 4-(Trifluoromethyl)aniline | 2.6 | -2.0 |

Note: The meta-isomer retains slightly higher basicity than the para-isomer because the electron-withdrawing effect is purely inductive and distance-dependent, whereas the para position allows for direct conjugation with the nitrogen lone pair. [2]

Lipophilicity (LogP)

The introduction of a CF

Synthetic Reactivity & Protocols

The reduced electron density on the nitrogen atom makes

Protocol: Buchwald-Hartwig Amination

For coupling

Optimized Protocol for Electron-Deficient Anilines:

-

Reagents:

-

Aryl Bromide (1.0 equiv)[1]

-

3-(Trifluoromethyl)aniline (1.2 equiv)

-

Catalyst: Pd(OAc)

(2-5 mol%) -

Ligand: BrettPhos or XantPhos (4-10 mol%)

-

Base: Cs

CO -

Solvent: 1,4-Dioxane or Toluene (anhydrous).

-

-

Procedure:

-

Step 1: Charge an oven-dried reaction vial with Pd(OAc)

, Ligand, and Cs -

Step 2: Evacuate and backfill with inert gas (Ar or N

) three times. -

Step 3: Add the Aryl Bromide and 3-(Trifluoromethyl)aniline via syringe. Add solvent (0.2 M concentration).[2]

-

Step 4: Heat to 100 °C for 12-18 hours.

-

Step 5: Filter through a pad of Celite, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

-

Why this works: BrettPhos is bulky and electron-rich, facilitating the oxidative addition of the aryl halide and, crucially, speeding up the reductive elimination step which is often the rate-determining step for electron-poor amines. [3]

Synthetic Workflow Diagram

Figure 2: Optimized Buchwald-Hartwig coupling workflow for electron-deficient anilines.

Medicinal Chemistry Applications

Metabolic Stability (The "Metabolic Block")

The

-

Mechanism: The CF

group sterically blocks the meta site and electronically deactivates the entire ring, raising the oxidation potential and preventing the formation of toxic arene oxide intermediates.

Case Study: Flutamide (Eulexin)

Flutamide is a non-steroidal antiandrogen used to treat prostate cancer.[3]

-

Structure: 2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide.

-

Role of

-CF-

Binding: Fits into the hydrophobic pocket of the Androgen Receptor (AR).

-

Electronic: The CF

(meta to the amide nitrogen) and Nitro (para to the amide nitrogen) groups make the amide proton highly acidic, strengthening hydrogen bonding with the receptor. -

Metabolism: It directs metabolism to the alkyl chain (hydroxylation) rather than the aromatic ring, preserving the pharmacophore. [4]

-

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

-

PubChem.[4][5] (n.d.). 3-(Trifluoromethyl)aniline Compound Summary. National Library of Medicine. Link

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

-

Goldspiel, B. R., & Kohler, D. R. (1990). Flutamide: An antiandrogen for the treatment of prostatic cancer.[3] Pharmacotherapy, 10(4), 245–252. Link

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. homepages.bluffton.edu [homepages.bluffton.edu]

- 3. researchgate.net [researchgate.net]

- 4. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem [pubchem.ncbi.nlm.nih.gov]

Bioisosteric potential of N-cyclohexyl-3-(trifluoromethyl)aniline in drug design

An In-Depth Technical Guide to the Bioisosteric Potential of N-cyclohexyl-3-(trifluoromethyl)aniline in Drug Design

Executive Summary

In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacological profile is paramount. Bioisosterism, the replacement of a functional group with another that retains similar biological activity, stands as a cornerstone of medicinal chemistry. This guide delves into the bioisosteric potential of a specific, yet underexplored molecule: N-cyclohexyl-3-(trifluoromethyl)aniline. By deconstructing the molecule into its core components—the trifluoromethyl group, the cyclohexyl ring, and the aniline linker—we will explore the established bioisosteric roles of each. This guide will provide a comprehensive rationale for why this scaffold is a promising candidate for bioisosteric replacement strategies, offering potential improvements in metabolic stability, target engagement, and overall drug-like properties. We will further present a proposed synthetic route and a detailed, phased experimental workflow for the comprehensive evaluation of its bioisosteric potential, from fundamental physicochemical characterization to in vitro ADME profiling and target-based functional assays. This document is intended for researchers, scientists, and drug development professionals seeking to expand their chemical toolbox with novel scaffolds for lead optimization.

The Principle of Bioisosterism in Drug Design

Bioisosteres are functional groups or molecules that possess similar physicochemical properties and produce broadly similar biological effects.[1] The goal of a bioisosteric replacement is to generate a new molecule with an enhanced pharmacological profile, which may include improved potency, selectivity, metabolic stability, or reduced toxicity.[1] This strategy is a foundational element of medicinal chemistry, allowing for the fine-tuning of a drug candidate's properties without drastically altering its core structure and its interaction with the biological target.

Bioisosteric replacements can be classified as classical or non-classical. Classical bioisosteres are atoms or groups that have the same number of valence electrons. Non-classical bioisosteres are those that do not share the same number of atoms or valence electrons but exhibit similar steric and electronic properties. The strategic application of bioisosterism can lead to significant advancements in drug development, as exemplified by numerous approved drugs.

Deconstructing N-cyclohexyl-3-(trifluoromethyl)aniline: A Bioisosteric Rationale

The molecule N-cyclohexyl-3-(trifluoromethyl)aniline can be dissected into two key functional groups attached to a central aniline scaffold, each with well-established roles as bioisosteres in medicinal chemistry.

The Trifluoromethyl Group: A Versatile Bioisostere

The trifluoromethyl (-CF3) group is one of the most important and widely used fluorine-containing functional groups in drug design.[2] Its unique electronic and steric properties make it an effective bioisostere for a variety of functional groups, including the methyl, ethyl, and even the nitro group.[3][4][5]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[6] This can significantly enhance the metabolic stability of a drug candidate, leading to a longer half-life and improved bioavailability.[1]

-

Lipophilicity and Permeability: The trifluoromethyl group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes. This can be particularly advantageous for drugs targeting the central nervous system or for improving oral absorption.

-

Electronic Effects: The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the pKa of nearby functional groups, such as the aniline nitrogen in our target molecule. This can alter the ionization state of the molecule at physiological pH, which in turn can affect its solubility, permeability, and target binding.

-

Steric Profile: The steric bulk of the trifluoromethyl group is a subject of some debate, but it is generally considered to be larger than a methyl group and similar to an ethyl group.[3][5] This allows it to mimic the size and shape of these alkyl groups in binding pockets, while offering the aforementioned benefits of improved metabolic stability and altered electronics.

The Cyclohexyl Group: A Three-Dimensional Phenyl Mimic

The cyclohexyl group is a saturated carbocycle that is frequently employed as a bioisostere for the phenyl ring and other bulky alkyl groups like the t-butyl group.[7][8] Its utility stems from its distinct three-dimensional structure and its influence on a molecule's physicochemical properties.

-

Improved Pharmacokinetic Profile: Replacing a planar aromatic ring with a saturated cyclohexyl ring increases the sp3 character of the molecule. This often leads to improved aqueous solubility and reduced susceptibility to oxidative metabolism, which can significantly enhance a drug candidate's pharmacokinetic profile.[9]

-

Enhanced Target Binding: The three-dimensional nature of the cyclohexyl ring can allow for more extensive and favorable interactions with the binding site of a target protein compared to a flat aromatic ring.[7] This can lead to increased potency and selectivity.

-

Conformational Rigidity: The replacement of a flexible alkyl chain with a more rigid cyclohexyl ring can reduce the entropic penalty upon binding to a target, potentially leading to improved binding affinity.[7]

-

Metabolic Blocking: Unsubstituted cyclohexyl rings are often susceptible to oxidation, typically at the 4-position.[6] However, strategic substitution on the ring can block this metabolic "soft spot."

The 3-(Trifluoromethyl)aniline Scaffold: A Privileged Building Block

The 3-(trifluoromethyl)aniline core is a common building block in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[10][11] Its prevalence is due to the predictable influence of the trifluoromethyl group on the aniline's reactivity and the overall properties of the resulting molecules. Several approved drugs and clinical candidates incorporate this scaffold.

The Bioisosteric Potential of N-cyclohexyl-3-(trifluoromethyl)aniline

By combining the properties of its constituent parts, N-cyclohexyl-3-(trifluoromethyl)aniline emerges as a promising scaffold for a variety of bioisosteric replacement strategies.

-

As a Bioisostere for N-phenyl Anilines: The most direct application is as a bioisostere for N-phenyl-3-(trifluoromethyl)aniline or related N-aryl anilines. The replacement of the phenyl ring with a cyclohexyl ring would be expected to improve the pharmacokinetic profile by increasing sp3 character and potentially enhancing aqueous solubility.

-

As a Scaffold for Kinase Inhibitors: Many kinase inhibitors feature an aniline core that forms a key hydrogen bond with the hinge region of the kinase domain. The N-cyclohexyl group could serve as a hydrophobic moiety to occupy the hydrophobic pocket, while the trifluoromethylaniline core interacts with the hinge.

-

As a Modulator of GPCRs: The conformational flexibility and lipophilicity of the cyclohexyl group, combined with the electronic properties of the trifluoromethylaniline, make this scaffold suitable for exploring interactions with the transmembrane domains of G-protein coupled receptors.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Weight | 245.26 g/mol | Calculated based on chemical formula. |

| LogP | ~4.5 | High lipophilicity due to the trifluoromethyl and cyclohexyl groups. |

| pKa (aniline) | ~3.5 | The electron-withdrawing trifluoromethyl group is expected to lower the pKa of the aniline nitrogen. |

| Metabolic Stability | High | The trifluoromethyl group is resistant to oxidation, and the cyclohexyl ring, while potentially a site of metabolism, can be modified to improve stability. |

| Aqueous Solubility | Low | The high lipophilicity suggests low aqueous solubility, which may require formulation strategies for in vivo studies. |

Proposed Synthesis of N-cyclohexyl-3-(trifluoromethyl)aniline

A straightforward and efficient method for the synthesis of N-cyclohexyl-3-(trifluoromethyl)aniline is through reductive amination. This common and robust reaction involves the condensation of an amine with a ketone or aldehyde to form an imine, which is then reduced in situ to the corresponding amine.

Step-by-Step Protocol

-

Reaction Setup: To a solution of 3-(trifluoromethyl)aniline (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add cyclohexanone (1.1 eq).

-

Imine Formation: Add a catalytic amount of a weak acid, such as acetic acid, to facilitate the formation of the imine intermediate. Stir the reaction mixture at room temperature for 1-2 hours.

-

Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB), portion-wise.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield N-cyclohexyl-3-(trifluoromethyl)aniline.

Experimental Evaluation of Bioisosteric Potential: A Phased Approach

A systematic and phased approach is crucial for thoroughly evaluating the bioisosteric potential of N-cyclohexyl-3-(trifluoromethyl)aniline.

Phase 1: Physicochemical Characterization

The initial phase focuses on determining the fundamental physicochemical properties of the synthesized compound.

-

LogP/LogD Determination:

-

Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO).

-

Use the shake-flask method by partitioning the compound between n-octanol and a buffered aqueous solution at a relevant pH (e.g., 7.4).

-

Quantify the concentration of the compound in both phases using UV-Vis spectroscopy or LC-MS.

-

Calculate LogP (for the neutral species) and LogD (at the specific pH).

-

-

pKa Determination:

-

Employ potentiometric titration or UV-metric methods.

-

Dissolve the compound in a mixture of water and a co-solvent (e.g., methanol) to ensure solubility.

-

Titrate the solution with a standardized acid or base and monitor the pH or UV absorbance changes.

-

Calculate the pKa from the titration curve.

-

-

Aqueous Solubility:

-

Use the shake-flask method by adding an excess of the solid compound to a buffered aqueous solution (pH 7.4).

-

Shake the mixture until equilibrium is reached (typically 24-48 hours).

-

Filter the solution to remove undissolved solid.

-

Quantify the concentration of the dissolved compound in the filtrate by a suitable analytical method (e.g., HPLC-UV).

-

Phase 2: In Vitro ADME Profiling

This phase assesses the compound's metabolic stability and potential metabolic liabilities.

-

Microsomal Stability Assay:

-

Incubate the compound at a low concentration (e.g., 1 µM) with liver microsomes (human, rat, or mouse) and NADPH (as a cofactor for CYP enzymes) at 37°C.

-

Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analyze the samples by LC-MS/MS to quantify the remaining parent compound.

-

Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

-

-

Metabolite Identification:

-

Perform a similar incubation as the microsomal stability assay but with a higher concentration of the compound.

-

Analyze the samples using high-resolution mass spectrometry to identify potential metabolites.

-

This will help to identify any metabolic "hot spots" on the molecule, such as hydroxylation of the cyclohexyl ring.

-

Sources

- 1. Bioisosteres | News | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 6. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 7. img01.pharmablock.com [img01.pharmablock.com]

- 8. Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activation method | Domainex [domainex.co.uk]

- 9. img01.pharmablock.com [img01.pharmablock.com]

- 10. nbinno.com [nbinno.com]

- 11. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]

Technical Support Center: Synthesis of N-cyclohexyl-3-(trifluoromethyl)aniline

Welcome to the technical support center for the synthesis of N-cyclohexyl-3-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and optimize your synthetic yield and purity.

Introduction

The synthesis of N-cyclohexyl-3-(trifluoromethyl)aniline is a critical transformation in the development of various pharmaceuticals and agrochemicals. The incorporation of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Two primary synthetic routes are commonly employed: reductive amination and Buchwald-Hartwig amination. This guide will delve into the intricacies of both methods, offering solutions to common problems encountered during these syntheses.

Frequently Asked Questions (FAQs) & Troubleshooting

Part 1: Reductive Amination Route

Reductive amination involves the reaction of 3-(trifluoromethyl)aniline with cyclohexanone to form an imine intermediate, which is then reduced to the desired secondary amine.

Question 1: My reductive amination reaction shows low conversion of the starting materials. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in reductive amination can stem from several factors, primarily related to imine formation and the efficacy of the reducing agent.

Potential Causes & Recommended Solutions:

| Potential Cause | Recommended Solution | Scientific Rationale |

| Inefficient Imine Formation | Add a dehydrating agent (e.g., anhydrous MgSO₄ or molecular sieves) to the reaction mixture. Alternatively, use a Dean-Stark apparatus to azeotropically remove water. | Imine formation is a reversible equilibrium reaction.[1][2] Removing water drives the equilibrium towards the imine product, thereby increasing the overall conversion.[2] |

| Suboptimal pH | The reaction should be conducted under weakly acidic conditions (pH 4-6). A catalytic amount of a mild acid like acetic acid can be beneficial. | Acid catalysis protonates the carbonyl oxygen of cyclohexanone, making it more electrophilic and susceptible to nucleophilic attack by the aniline.[1] However, strongly acidic conditions will protonate the aniline, rendering it non-nucleophilic.[3] |

| Weak Reducing Agent | For direct reductive amination, a reducing agent that is selective for the imine over the ketone is crucial. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its mildness and selectivity.[4] If using a stronger reducing agent like sodium borohydride (NaBH₄), it's best to perform a stepwise reaction where the imine is formed first, followed by the addition of the reducing agent.[3][4] | Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic. NaBH(OAc)₃ is a safer and highly effective alternative for one-pot reactions.[3][4] |

| Low Reaction Temperature | While room temperature is often sufficient, gently heating the reaction (e.g., to 40-50 °C) can increase the rate of imine formation. | Increasing the temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate. |

Question 2: I am observing the formation of a significant amount of a byproduct, which I suspect is the dicyclohexylated aniline. How can I minimize this over-alkylation?

Answer:

The formation of the tertiary amine, N,N-dicyclohexyl-3-(trifluoromethyl)aniline, is a common side reaction resulting from the product acting as a nucleophile and reacting with another molecule of cyclohexanone and subsequent reduction.

Strategies to Minimize Over-alkylation:

| Strategy | Detailed Protocol | Underlying Principle |

| Control Stoichiometry | Use a slight excess of the 3-(trifluoromethyl)aniline (e.g., 1.1-1.2 equivalents) relative to cyclohexanone. | By ensuring the aniline is not the limiting reagent, the probability of the newly formed secondary amine competing for the ketone is reduced. |

| Slow Addition of Ketone | Add the cyclohexanone dropwise to the solution of the aniline and the reducing agent over an extended period. | This maintains a low instantaneous concentration of the ketone, favoring the reaction with the more abundant primary aniline over the secondary amine product. |

| Stepwise Procedure | First, react the aniline and cyclohexanone to form the imine. Monitor the reaction by TLC or GC-MS until the starting materials are consumed. Then, add the reducing agent in a single portion. | This approach ensures that the reducing agent is introduced only after the primary imine has been formed, preventing the formation and subsequent reduction of a secondary imine.[4] |

Part 2: Buchwald-Hartwig Amination Route

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5] This route typically involves the coupling of 3-halobenzotrifluoride (e.g., 3-bromobenzotrifluoride or 3-chlorobenzotrifluoride) with cyclohexylamine.

Question 3: My Buchwald-Hartwig amination is sluggish and gives a low yield. How can I optimize the catalytic system?

Answer:

The success of a Buchwald-Hartwig amination is highly dependent on the choice of the palladium source, ligand, base, and solvent.[6]

Key Optimization Parameters:

| Component | Recommendations & Considerations | Rationale |

| Palladium Precatalyst | Use air-stable and highly active precatalysts like G3 or G4 Buchwald precatalysts. Pd₂(dba)₃ or Pd(OAc)₂ are also common sources but may require in-situ activation.[7][8] | Modern precatalysts are designed for high turnover numbers and broader substrate scope, often leading to higher yields under milder conditions. |

| Ligand | Bulky, electron-rich biarylphosphine ligands are essential. For the coupling of an aliphatic amine like cyclohexylamine, ligands such as XPhos, RuPhos, or BrettPhos are excellent choices. | These ligands promote the crucial reductive elimination step in the catalytic cycle and stabilize the active palladium species, preventing catalyst decomposition.[5] |

| Base | A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[6] For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be employed, though this may require higher temperatures or longer reaction times.[6] | The base deprotonates the amine, making it more nucleophilic and facilitating its entry into the catalytic cycle.[6] |

| Solvent | Anhydrous, aprotic solvents such as toluene, dioxane, or THF are standard. Ensure the solvent is thoroughly degassed to prevent oxidation of the catalyst. | Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, halting the catalytic cycle. |

Question 4: I am struggling with the purification of the final product. What are the common impurities and the best purification strategies?

Answer:

Purification can be challenging due to the presence of unreacted starting materials, catalyst residues, and byproducts.

Common Impurities and Purification Protocols:

| Impurity Type | Identification | Purification Strategy |

| Unreacted Starting Materials | 3-(Trifluoromethyl)aniline/3-halobenzotrifluoride and cyclohexanone/cyclohexylamine can be detected by TLC, GC-MS, or ¹H NMR. | Column Chromatography: Use a silica gel column with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes). The product is typically less polar than the aniline starting material but more polar than the halo-aromatic. |

| Palladium Residues | The final product may have a grayish or black tint. | Filtration: Pass the crude reaction mixture through a plug of Celite® or silica gel after the reaction is complete. Charcoal Treatment: Stirring the crude product in a suitable solvent with activated charcoal can help adsorb residual palladium. |

| Phosphine Ligand Byproducts | Oxidized phosphine ligands can be observed in the ¹H and ³¹P NMR spectra. | Column Chromatography: These byproducts are often more polar than the desired product and can be separated on silica gel. |

| Byproducts from Side Reactions | In reductive amination, the over-alkylated product may be present. In Buchwald-Hartwig, hydrodehalogenation of the aryl halide can occur. | Careful Column Chromatography: Optimizing the solvent system is key. A shallow gradient can improve the separation of closely eluting compounds.[9] |

Experimental Workflow & Diagrams

Reductive Amination Workflow

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

References

-

Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

-

A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines - Who we serve. Available at: [Link]

-

Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]

-

Palladium-catalyzed Buchwald-Hartwig amination - Atlanchim Pharma. Available at: [Link]

-

Show the mechanism of reductive amination of cyclohexanone and dimethylamine with. Available at: [Link]

-

Reductive amination - Wikipedia. Available at: [Link]

-

Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]

-

Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]

-

Non-Chromatographic Purification of Synthetic RNA Using Bio-orthogonal Chemistry - PMC. Available at: [Link]

Sources

- 1. vaia.com [vaia.com]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 8. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. Non-Chromatographic Purification of Synthetic RNA Using Bio-orthogonal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Purification methods for N-cyclohexyl-3-(trifluoromethyl)aniline by column chromatography

Welcome to the technical support center for the purification of N-cyclohexyl-3-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during column chromatography. Here, we move beyond simple protocols to explain the underlying principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the setup and strategy for purifying N-cyclohexyl-3-(trifluoromethyl)aniline using normal-phase column chromatography.

Q1: What is the best stationary phase for purifying this specific aniline derivative?

A1: For preparative purification of N-cyclohexyl-3-(trifluoromethyl)aniline, standard silica gel (60 Å, 230-400 mesh) is the most common and cost-effective choice.[1][2] However, a critical consideration is the inherent acidity of silica gel. The basic nitrogen atom in the aniline can interact strongly with acidic silanol groups on the silica surface, potentially leading to issues like peak tailing or even irreversible adsorption.

-

Expert Insight: Before committing to a large-scale purification, it's prudent to assess the compound's stability. This can be done by spotting your crude material on a TLC plate, letting it sit for 30-60 minutes, and then developing it. If a new spot appears at the baseline or streaking is observed, your compound may be degrading on the silica.[3] In such cases, consider using deactivated silica or alumina.

Q2: How do I select the optimal mobile phase (eluent) for my separation?

A2: The ideal mobile phase should provide good separation between your target compound and any impurities. For N-cyclohexyl-3-(trifluoromethyl)aniline, which is moderately nonpolar, a solvent system consisting of a nonpolar solvent like hexanes or heptane and a more polar solvent such as ethyl acetate or diethyl ether is a standard starting point.[4][5]

The key is to first develop the separation on a Thin Layer Chromatography (TLC) plate. The goal is to find a solvent ratio that gives your product a Retention Factor (Rf) of approximately 0.2-0.3 .[1] This Rf value generally ensures that the compound will elute from the column in a reasonable volume of solvent without taking excessively long.

Q3: My compound is basic. Do I need to add a modifier to the mobile phase?

A3: Yes, this is highly recommended. To mitigate the interaction between the basic aniline and the acidic silica gel, it is standard practice to add a small amount of a basic modifier to your eluent.[6]

-

Recommended Modifier: Add 0.1-1% triethylamine (NEt₃) to your mobile phase mixture.

-

Causality: The triethylamine acts as a competitive base, binding to the active acidic sites on the silica gel. This effectively "shields" your aniline derivative from these sites, resulting in more symmetrical (Gaussian) peaks, reduced tailing, and better recovery from the column.[6] Always use the same percentage of modifier in your TLC analysis as you will in your column.

Q4: How much crude material can I load onto my column?

A4: The loading capacity depends on the difficulty of the separation and the column size. A general rule for silica gel column chromatography is a sample-to-stationary phase weight ratio between 1:20 and 1:100 .[1]

-

For easy separations (large ΔRf between product and impurities on TLC): You can use a higher loading, closer to a 1:20 ratio (e.g., 1 gram of crude material on 20 grams of silica).

-

For difficult separations (small ΔRf): A lower loading is necessary, perhaps 1:50 or 1:100, to achieve baseline separation. Overloading the column is a common cause of failed purifications, resulting in mixed fractions.[7]

Experimental Protocols & Methodologies

Protocol 1: TLC Method Development

This protocol is essential for determining the optimal solvent system before proceeding to column chromatography.

-

Preparation: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Spotting: Use a capillary tube to spot the dissolved mixture onto a silica gel TLC plate. Make the spot as small as possible.

-

Development: Place the TLC plate in a developing chamber containing a pre-equilibrated mixture of your chosen nonpolar and polar solvents (e.g., 9:1 Hexane:Ethyl Acetate). Add 0.5% triethylamine to the solvent mixture.

-

Iteration: Allow the solvent to run up the plate until it is about 1 cm from the top. Remove the plate, mark the solvent front, and visualize the spots under UV light (254 nm).

-

Optimization:

-

If the product spot has a high Rf (>0.4), the eluent is too polar. Increase the proportion of the nonpolar solvent (e.g., change to 19:1 Hexane:EtOAc).

-

If the product spot has a low Rf (<0.15), the eluent is not polar enough. Increase the proportion of the polar solvent (e.g., change to 4:1 Hexane:EtOAc).

-

-

Goal: Adjust the solvent ratio until your product has an Rf of ~0.2-0.3, with clear separation from major impurities.

Protocol 2: Column Packing and Purification Workflow

This protocol outlines the standard "wet slurry" method for packing a silica gel column, which is highly reliable for achieving good separation.[2]

-

Column Preparation: Secure a glass column of appropriate size vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

-

Slurry Preparation: In a beaker, mix the required amount of silica gel with your initial, least polar mobile phase until a consistent, pourable slurry is formed.

-

Packing: Pour the slurry into the column. Use a pipette bulb or air line to apply gentle pressure to the top of the column to help pack the silica bed evenly and remove air bubbles.[3] An evenly packed column is crucial for a good separation.[2]

-

Equilibration: Once packed, run 2-3 column volumes of the mobile phase through the silica bed to ensure it is fully equilibrated. Never let the column run dry.[1]

-

Sample Loading:

-

Wet Loading: Dissolve the crude material in a minimal amount of the mobile phase and carefully pipette it onto the top of the silica bed.

-

Dry Loading (Recommended): Dissolve the crude material in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This method often results in sharper bands and better separation.

-

-

Elution: Begin eluting with the mobile phase determined from your TLC analysis. Collect fractions in test tubes.

-

Gradient Elution (Optional): If you have impurities that are much more polar than your product, you can switch to a more polar mobile phase mixture (a "step gradient") after your product has eluted to wash these impurities off the column more quickly.[3]

-

Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product. Combine the pure fractions and remove the solvent using a rotary evaporator.

Purification Workflow Diagram

Caption: Workflow for purification by column chromatography.

Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format to help you resolve common problems during your experiments.

Q: Why is my product coming off the column with a long "tail" instead of a sharp band? (Peak Tailing)

A: This is a classic symptom of undesirable interactions between your basic aniline and acidic sites on the silica gel.

-

Primary Cause: The free silanol groups (Si-OH) on the silica surface are acidic and can strongly adsorb the basic amine, causing it to elute slowly and asymmetrically.

-

Solution 1 (Most Effective): If you haven't already, add 0.1-1% triethylamine (NEt₃) to your eluent. This will neutralize the active sites and dramatically improve the peak shape.[6]

-

Solution 2: Ensure your column is not overloaded. Overloading can saturate the stationary phase, leading to poor peak shape.[7]

-

Solution 3: Check the water content of your mobile phase. In normal-phase chromatography, inconsistent water content can affect the activity of the silica gel and lead to reproducibility issues. Using HPLC-grade solvents is recommended.[7]

Q: My compound is not eluting from the column, even after I've passed a large volume of solvent through it. What's happening?

A: This frustrating situation usually points to one of two main issues:

| Potential Cause | Recommended Solution |

| Compound Decomposition | Your compound may be unstable on silica gel and is degrading on the column. Troubleshooting Step: Perform a stability test on a TLC plate as described in FAQ Q1. If decomposition is confirmed, you must switch to a less acidic stationary phase like neutral alumina or deactivated silica.[3] |

| Incorrect Mobile Phase | The solvent system you are using is likely not polar enough to move the compound. Troubleshooting Step: Double-check that you prepared the correct solvent mixture. If it is correct, you will need to gradually increase the polarity of your eluent (e.g., from 10% EtOAc to 20% EtOAc) to get your compound to move down the column.[3] |

| Compound Eluted in Solvent Front | It's possible the initial solvent system was too polar and the compound eluted undetected in the very first fractions. Troubleshooting Step: Concentrate the first few fractions collected and check them by TLC.[3] |

Q: I can't separate my product from an impurity; they always elute together. What can I do?

A: This indicates that the chosen solvent system does not provide adequate selectivity for the two compounds.

-

Solution 1: Decrease Eluent Polarity: If the two spots are very close on TLC, using a less polar solvent system (e.g., increasing the hexane ratio) will increase the retention of both compounds and can often magnify the separation between them, allowing for a better purification.[4]

-

Solution 2: Change Solvent System: The selectivity of the separation is highly dependent on the solvents used. If a hexane/ethyl acetate system fails, try a different combination. For example, substituting ethyl acetate with diethyl ether or adding dichloromethane to the mixture can alter the interactions and improve separation.

-

Solution 3: Check for On-Column Reactions: It is possible that what appears as two compounds is actually one compound in equilibrium with a degradation product on the silica gel.[3] During elution, this process continues, leading to all fractions being mixed. A 2D TLC experiment (run the plate, dry it, turn it 90 degrees, and run it again in the same solvent) can help diagnose this. If the spot develops a "tail" or a new spot in the second dimension, instability is likely the cause.

Troubleshooting Decision Tree

Caption: A decision tree for troubleshooting common column chromatography issues.

References

- Benchchem. (2025).

- Benchchem. (2025). Application Note: Analytical Characterization of N-propyl-3-(trifluoromethyl)aniline.

- ResearchGate. (2014).

- University of Rochester, Department of Chemistry.

- Research and Reviews. (2022).

- ResearchGate. (n.d.). 8.

- Benchchem. (2025). Technical Support Center: Optimizing N-propyl-3-(trifluoromethyl)aniline Synthesis.

- Beilstein Journals. (n.d.). Supporting Information NHC-catalyzed enantioselective synthesis of β-trifluoromethyl-β-hydroxyamides.

Sources

Technical Support Center: Recrystallization of N-cyclohexyl-3-(trifluoromethyl)aniline

Welcome to the technical support center for the purification of N-cyclohexyl-3-(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining high-purity crystalline material.

Introduction

N-cyclohexyl-3-(trifluoromethyl)aniline is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The presence of the lipophilic cyclohexyl group and the electron-withdrawing trifluoromethyl group gives this molecule unique solubility characteristics that can make its purification by recrystallization challenging.[1][2] This guide provides a systematic approach to selecting solvents and troubleshooting common issues encountered during the recrystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal properties of a recrystallization solvent for N-cyclohexyl-3-(trifluoromethyl)aniline?

An ideal solvent for the recrystallization of N-cyclohexyl-3-(trifluoromethyl)aniline should exhibit the following characteristics:

-

High solubility at elevated temperatures: The compound should be readily soluble in the boiling solvent.

-

Low solubility at room temperature and below: This ensures maximum recovery of the purified compound upon cooling.[3][4]

-

Inertness: The solvent should not react with the aniline.

-

Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystalline product.

-

Non-toxic and inexpensive: For practical and safety reasons, less hazardous and more economical solvents are preferred.

Q2: How does the structure of N-cyclohexyl-3-(trifluoromethyl)aniline influence solvent selection?

The molecule has two key structural features that dictate its solubility:

-

The 3-(trifluoromethyl)aniline moiety: The trifluoromethyl group is strongly electron-withdrawing, which reduces the polarity of the aniline ring compared to unsubstituted aniline.[1] This part of the molecule contributes to its solubility in moderately polar to non-polar organic solvents.

-

The N-cyclohexyl group: This is a bulky, non-polar aliphatic ring that significantly increases the compound's lipophilicity.

Therefore, you should look for solvents that can effectively solvate both the aromatic and the aliphatic portions of the molecule. Highly polar solvents like water are generally poor choices, while non-polar and moderately polar organic solvents are more suitable.

Q3: Should I use a single-solvent or a two-solvent system for recrystallization?

The choice between a single-solvent and a two-solvent system depends on the solubility profile of your crude N-cyclohexyl-3-(trifluoromethyl)aniline.

-

A single-solvent system is often simpler and is the preferred method if you can find a solvent that provides a large difference in solubility between hot and cold conditions.[5]

-

A two-solvent system is useful when no single solvent meets these criteria. This typically involves a "good" solvent in which the compound is highly soluble, and a "poor" solvent in which it is sparingly soluble.[3][6] Common examples of solvent pairs include ethanol/water or hexane/ethyl acetate.[7]

Troubleshooting Guide

Issue 1: The compound "oils out" instead of forming crystals.

This is a common problem when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated.

-

Causality: The compound is coming out of solution at a temperature above its melting point, leading to the formation of an immiscible liquid phase instead of a crystalline solid.

-

Solutions:

-

Add more of the "good" solvent: If using a mixed solvent system, add a small amount of the solvent in which the compound is more soluble to reduce the supersaturation.

-

Lower the temperature before cooling: Allow the solution to cool more slowly to a temperature below the compound's melting point before inducing crystallization.

-

Change the solvent: Select a solvent with a lower boiling point.

-

Use a larger volume of solvent: This can help to keep the compound dissolved until the solution has cooled sufficiently.

-

Issue 2: No crystals form upon cooling.

This typically indicates that the solution is not saturated.

-

Causality: Either too much solvent was used, or the chosen solvent is too good at dissolving the compound even at low temperatures.

-

Solutions:

-

Induce crystallization:

-

Scratching: Gently scratch the inner surface of the flask with a glass rod at the air-liquid interface. This creates nucleation sites for crystal growth.[8]

-

Seeding: Add a tiny crystal of the pure compound to the solution to act as a template for crystallization.

-

-

Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

-

Add a "poor" solvent: If using a single-solvent system, you can try to convert it to a two-solvent system by carefully adding a miscible "poor" solvent dropwise until the solution becomes slightly cloudy, then add a few drops of the "good" solvent to redissolve the precipitate and allow it to cool slowly.

-

Issue 3: The recrystallized product is still colored.

Colored impurities can be persistent and may co-crystallize with your product.

-

Causality: Highly colored impurities, often oxidation byproducts of anilines, are present.

-

Solutions:

-

Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use it sparingly as it can also adsorb some of your desired product.[9]

-

Perform a second recrystallization: A subsequent recrystallization can further remove residual impurities.

-

Issue 4: Poor recovery of the product.

A low yield can result from several factors.

-

Causality: Too much solvent was used, the compound is too soluble in the cold solvent, or product was lost during transfers.

-

Solutions:

-

Minimize the amount of hot solvent: Use only the minimum amount of boiling solvent required to fully dissolve the crude product.[9]

-

Ensure complete cooling: Cool the solution in an ice bath to maximize crystal formation before filtration.[10]

-

Wash with ice-cold solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.[3]

-

Recommended Recrystallization Solvents and Protocol

Due to the lack of specific literature data for N-cyclohexyl-3-(trifluoromethyl)aniline, the following solvent recommendations are based on the chemical properties of the molecule and data for structurally similar compounds. It is crucial to perform small-scale solubility tests first.

Solvent Selection Table

| Solvent System | Type | Rationale |

| Hexane or Heptane | Single Solvent (Non-polar) | The non-polar cyclohexyl group suggests good solubility in hot alkanes and potentially poor solubility in cold alkanes. |

| Isopropanol/Water | Two-Solvent (Polar/Non-polar) | Isopropanol should dissolve the compound, and the addition of water as the anti-solvent can induce crystallization. |

| Toluene/Hexane | Two-Solvent (Aromatic/Aliphatic) | Toluene can solvate the aromatic ring, while hexane can act as an anti-solvent. |

| Ethanol | Single Solvent (Polar Protic) | Ethanol is a versatile solvent for many organic compounds.[7] |

Experimental Protocol: Two-Solvent Recrystallization using Isopropanol/Water

This protocol is a general guideline. The exact solvent ratios may need to be optimized.

-

Dissolution: Place the crude N-cyclohexyl-3-(trifluoromethyl)aniline in an Erlenmeyer flask. Add a minimal amount of hot isopropanol and heat the mixture with gentle swirling until the solid is completely dissolved.

-

Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

-

Addition of Anti-Solvent: While keeping the isopropanol solution hot, add hot water dropwise with swirling until the solution becomes faintly and persistently cloudy.

-

Clarification: Add a few more drops of hot isopropanol until the solution becomes clear again.

-

Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal recovery.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of an ice-cold isopropanol/water mixture.

-

Drying: Allow the crystals to dry completely under vacuum or in a desiccator.

Visualization of Troubleshooting Workflow

Below is a flowchart to guide you through the troubleshooting process for the recrystallization of N-cyclohexyl-3-(trifluoromethyl)aniline.

Caption: Troubleshooting workflow for recrystallization.

References

-

HBCSE. (n.d.). Recrystallization. Retrieved from [Link]

-

Solubility of Things. (n.d.). 3-(Trifluoromethyl)aniline. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Recrystallization I. Retrieved from [Link]

-

Florida A&M University. (n.d.). Recrystallization. Retrieved from [Link]

-

PubChem. (n.d.). N-cyclohexyl-3-[1-(propylamino)ethyl]aniline. Retrieved from [Link]

-

University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, January 29). Recrystallization. Retrieved from [Link]

-

MDPI. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

Prof Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]

-

JoVE. (2016, January 19). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Trifluoromethoxy)aniline. Retrieved from [Link]

- Google Patents. (n.d.). US6333434B1 - Preparation of trifluoromethylanilines.

-

Vassar College. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-. Retrieved from [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. benchchem.com [benchchem.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. youtube.com [youtube.com]

- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 6. rubingroup.org [rubingroup.org]

- 7. Tips & Tricks [chem.rochester.edu]

- 8. people.chem.umass.edu [people.chem.umass.edu]

- 9. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 10. m.youtube.com [m.youtube.com]

Overcoming steric hindrance in reactions with N-cyclohexyl-3-(trifluoromethyl)aniline

TECHNICAL SUPPORT CENTER: CASE #8492 Subject: Optimization of N-cyclohexyl-3-(trifluoromethyl)aniline Reactivity Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary: The "Reluctant Nucleophile" Trap

You are encountering difficulties with N-cyclohexyl-3-(trifluoromethyl)aniline because it sits in a "dead zone" of reactivity. You are fighting a two-front war:

-

Steric Hindrance: The

-cyclohexyl group creates significant bulk around the nitrogen center, physically blocking the approach of electrophiles or metal catalysts. -

Electronic Deactivation: The 3-trifluoromethyl (

) group exerts a strong inductive withdrawing effect (

This guide treats your molecule not just as a substrate, but as a specific engineering challenge. Below are the validated protocols to force this reluctant nucleophile into reaction.

Module 1: Buchwald-Hartwig Cross-Coupling

Primary Issue: Catalyst deactivation and failure to undergo reductive elimination.[1]

Standard ligands (PPh3, dppf) will fail here.[1] The steric bulk of your amine prevents coordination to the Palladium center, or worse, the catalyst binds but cannot undergo reductive elimination due to crowding.

The Solution: Dialkylbiaryl Phosphine Ligands (RuPhos)

For bulky secondary amines, RuPhos is the gold standard. Its specific geometry allows it to accommodate the cyclohexyl group while preventing the formation of inactive bis-amine Pd complexes.

Recommended Protocol (The "RuPhos G4" System):

| Component | Recommendation | Rationale |

| Precatalyst | RuPhos Pd G4 (1–3 mol%) | Air-stable, ensures 1:1 L:Pd ratio, rapid activation.[1] |

| Base | NaOtBu (1.2 equiv) | Strong base required to deprotonate the bulky, electron-poor amine.[1] |

| Solvent | Toluene or 1,4-Dioxane | Non-polar solvents often favor the reductive elimination step.[1] |

| Temperature | 80°C – 100°C | Thermal energy is needed to overcome the activation barrier of the bulky amine binding. |

Step-by-Step Workflow:

-

Charge a reaction vial with RuPhos Pd G4 (2 mol%), Aryl Halide (1.0 equiv), and NaOtBu (1.2 equiv).

-

Evacuate and backfill with inert gas (

or Ar) 3 times.[1] -

Add N-cyclohexyl-3-(trifluoromethyl)aniline (1.1 equiv) and anhydrous Toluene (0.2 M concentration) via syringe.[1]

-

Seal and heat to 85°C for 12 hours.

-

QC Check: If conversion is <50%, add 1 mol% more catalyst and raise temp to 100°C.

Technical Note: If your substrate contains base-sensitive groups (esters, nitriles), switch the base to

and the solvent to t-Amyl Alcohol , heating to 100°C.[1]

Module 2: Amide Bond Formation (Acylation)

Primary Issue: Standard coupling agents (EDC, DCC) yield <10% product due to steric blockage of the active ester.

The bulky cyclohexyl group prevents the amine from attacking the bulky O-acylisourea intermediate formed by carbodiimides. You need a smaller, more electrophilic intermediate.[1]

The Solution: Acyl Fluorides or Acid Chlorides

Acyl fluorides are stable yet highly reactive toward hindered amines due to the small atomic radius of fluorine and the high strength of the C-F bond which surprisingly activates the carbonyl for attack.

Protocol A: The TFFH Method (In-situ Acyl Fluoride) [1]

-

Dissolve Carboxylic Acid (1.0 equiv) and TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate, 1.1 equiv) in DCM or DMF .[1]

-

Add DIEA (Diisopropylethylamine, 2.5 equiv).[1] Stir for 30 mins to form the Acyl Fluoride.

-

Add N-cyclohexyl-3-(trifluoromethyl)aniline (1.2 equiv).[1]

-

Crucial Step: If no reaction after 2 hours, add DMAP (0.1 equiv) and heat to 50°C.

Protocol B: The "Brute Force" Acid Chloride Method

If the acid is stable, convert it to the acid chloride using

-

Solvent: Use minimal Pyridine (acts as solvent and base) or DMAc (Dimethylacetamide).[1]

-

Temperature: Microwave irradiation at 120°C for 20 minutes often pushes this reaction to completion where thermal heating fails.[1]

Module 3: Nucleophilic Substitution ( )

Primary Issue: The amine is too weak to displace leaving groups on standard aryl rings.

Because of the

Optimization Matrix:

| Parameter | Standard Condition | Hindered/EWG Condition (Use This) |

| Solvent | DMF | DMSO or NMP (Higher dielectric constant stabilizes the transition state). |

| Base | CsF (Cesium Fluoride) or LiHMDS .[1] | |

| Leaving Group | Chloride (-Cl) | Fluoride (-F) (For |

Visual Troubleshooting Guide

The following diagram illustrates the decision logic for selecting the correct pathway based on your specific electrophile.

Figure 1: Decision Matrix for optimizing reactions with sterically hindered, electron-deficient anilines.

Frequently Asked Questions (FAQs)

Q: I am seeing 0% conversion in my Buchwald coupling, but the Aryl Halide is consumed. What happened?

A: You likely experienced

-

Diagnosis: Check your LCMS for the mass of Ar-H (dehalogenated starting material).[1]

-

Cause: The bulky amine failed to bind to the Pd(II) center quickly enough. The Pd(II) intermediate, starved of a ligand, reacted with the solvent or base.

-

Fix: Increase the concentration of the amine (1.5 equiv) and ensure you are using RuPhos , which is specifically designed to bind faster than

-elimination can occur.

Q: Can I use HATU for amide coupling? It usually works for everything. A: For this specific molecule, HATU is often insufficient .[1] The At-HOAt intermediate formed by HATU is bulky.[1] When it tries to react with your N-cyclohexyl amine, the two bulky groups clash (Steric repulsion).[1]

-

Fix: Switch to TFFH (Acyl Fluoride method).[1] The Fluorine atom is tiny, allowing your bulky amine to approach the carbonyl carbon without steric clash.

Q: The reaction turns black and precipitates palladium immediately. A: This is "Pd Black" formation, indicating ligand dissociation.

-

Fix: Your reaction temperature might be too high for the initial activation, or your solvent is not dry. Ensure anhydrous toluene is used.[1] If using a generic Pd source + Ligand, switch to the G4 Precatalyst to ensure the ligand is already bound to the metal before the reaction starts.

References

-

RuPhos for Secondary Amines: Surry, D. S., & Buchwald, S. L. (2011).[1] "Dialkylbiaryl phosphines in Pd-catalyzed C–N coupling reactions: a 'user's guide'." Chemical Science.

-

Acyl Fluorides for Hindered Amides: Pittelkow, M., et al. (2016).[1] "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[2][3][4] Organic & Biomolecular Chemistry.

-

Steric/Electronic Effects in Anilines: Hartwig, J. F. (2002).[1] "Palladium-Catalyzed Amination of Aryl Halides: Mechanism and Rational Catalyst Design." Synlett.

Sources

- 1. RuPhos Pd G4 | Krackeler Scientific, Inc. [krackeler.com]

- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. reddit.com [reddit.com]

- 4. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

Minimizing side reactions during reductive amination of fluorinated anilines